For example, one study describes the synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) using fluorine substitution on a previously derived lead compound [].
Another paper reports synthesizing a series of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide derivatives, utilizing microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions [].
For example, one study describes the hydrolysis of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a benzamide derivative, to obtain the corresponding acid [].
Another paper reports a rearrangement reaction of N-(2,2-dichloro-1-(2-(4-methylbenzoyl)-hydrazine-1-carbothioamido)ethyl)benzamide to form N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide and 5-(p-tolyl)-1,3,4-thiadiazol-2-amine [].
For example, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, a potent class I selective HDAC inhibitor, demonstrated strong activity in vitro toward human class I HDAC isoforms and effectively induced G1 cell cycle arrest and apoptosis in a human myelodysplastic syndrome cell line [].
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: